molecular formula C6H7BrN2 B13037975 6-(Bromomethyl)pyridin-3-amine

6-(Bromomethyl)pyridin-3-amine

Cat. No.: B13037975
M. Wt: 187.04 g/mol
InChI Key: BMKXWKIOAXMRJH-UHFFFAOYSA-N
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Description

6-(Bromomethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the 6th position and an amine group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)pyridin-3-amine typically involves the bromination of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Bromomethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)pyridin-3-amine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 6-(Bromomethyl)pyridin-3-amine is unique due to the specific positioning of the bromomethyl and amine groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

6-(bromomethyl)pyridin-3-amine

InChI

InChI=1S/C6H7BrN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2

InChI Key

BMKXWKIOAXMRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)CBr

Origin of Product

United States

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